Pomalidomide-C12-NH2 Hydrochloride: A Technical Guide for Researchers
Pomalidomide-C12-NH2 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of Pomalidomide-C12-NH2 hydrochloride, a critical E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, mechanism of action, and key experimental protocols relevant to its application in targeted protein degradation.
Core Properties and Specifications
Pomalidomide-C12-NH2 hydrochloride is a derivative of pomalidomide, an immunomodulatory drug. It is functionalized with a 12-carbon alkyl linker terminating in a primary amine, which serves as a versatile attachment point for conjugation to a target protein ligand. The hydrochloride salt form can enhance its solubility in aqueous media.
| Property | Value |
| IUPAC Name | 4-(12-Aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride[1] |
| CAS Number | 2862774-02-3[1][2] |
| Molecular Formula | C25H37ClN4O4[2] |
| Molecular Weight | 493.04 g/mol [2] |
| Appearance | Light yellow to green yellow solid[2] |
| Purity | Typically ≥97%[2] |
| Solubility | Soluble in DMSO.[3] Aqueous solutions should be prepared fresh.[4] |
| Storage | Store at -20°C, protected from light. In solvent, stable for up to 6 months at -80°C.[2] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide-C12-NH2 hydrochloride functions as a molecular glue that recruits the E3 ubiquitin ligase Cereblon (CRBN).[5][6] By binding to CRBN, it alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. The most well-characterized neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[3][6]
In the context of a PROTAC, Pomalidomide-C12-NH2 hydrochloride serves as the E3 ligase-recruiting moiety. When linked to a ligand that binds a protein of interest (POI), the resulting PROTAC molecule brings the POI into close proximity with the CRL4-CRBN complex, leading to the ubiquitination and degradation of the POI.
Pomalidomide binds to CRBN, inducing the ubiquitination and degradation of IKZF1/3.
Experimental Protocols
Synthesis of Pomalidomide-Alkyl-NH2 Hydrochloride (Representative Protocol)
This protocol describes a general two-step synthesis for pomalidomide functionalized with an amine linker, adapted from a method for Pomalidomide-C2-NH2 hydrochloride.[7]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a mono-Boc-protected diamine (e.g., N-Boc-1,12-dodecanediamine) (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).[7]
-
Stir the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere.[7]
-
Monitor the reaction by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.[7]
-
Purify the residue by silica gel column chromatography to afford the Boc-protected intermediate.[7]
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours.[7]
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the Pomalidomide-C12-NH2 hydrochloride product.[7]
A two-step synthesis workflow for Pomalidomide-C12-NH2 hydrochloride.
Cereblon Binding Assay (Competitive Pull-down)
This assay determines the binding of a compound to the endogenous CRBN-DDB1 complex.[6]
-
Cell Lysate Preparation:
-
Competitive Binding:
-
Analysis:
-
Wash the beads to remove non-specifically bound proteins.[8]
-
Elute the bound proteins with SDS-PAGE sample buffer.[8]
-
Analyze the amount of CRBN in the eluates by Western blotting using an anti-CRBN antibody.[6][8]
-
Quantify the band intensities and plot the percentage of CRBN binding against the compound concentration to determine the IC50 value.[6]
-
IKZF1 Degradation Assay (Western Blotting)
This protocol measures the degradation of Ikaros (IKZF1) in response to treatment with a pomalidomide-containing compound.[6]
-
Cell Treatment:
-
Seed a relevant cell line (e.g., human T-cells or multiple myeloma cells) in multi-well plates.[6]
-
Treat the cells with various concentrations of Pomalidomide-C12-NH2 hydrochloride or a PROTAC derived from it for a specified time course.
-
-
Protein Analysis:
-
Harvest the cells and prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane and probe with a primary antibody against IKZF1.[9]
-
Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the results.[9]
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1 and the loading control.
-
Normalize the IKZF1 signal to the loading control and compare the levels in treated samples to the vehicle-treated control to determine the extent of degradation.
-
Plot the percentage of remaining IKZF1 against the compound concentration to calculate the DC50 (concentration at which 50% degradation is achieved).[9]
-
Workflow for IKZF1 degradation assay using Western Blotting.
References
- 1. Pomalidomide-C12-NH2 hydrochloride [synhet.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
